molecular formula C12H19NO2 B13285355 2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13285355
M. Wt: 209.28 g/mol
InChI Key: WBMGSPBPJNPCKC-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol is a branched diol derivative featuring a central propane-1,3-diol backbone substituted at the 2-position with a methyl group and a [(2-methylphenyl)methyl]amino moiety. Applications for such compounds often derive from their bifunctional nature, with possible uses in polymer chemistry, pharmaceutical intermediates, or antimicrobial agents, though specific data for this compound remains speculative without further experimental validation.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-methyl-2-[(2-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-10-5-3-4-6-11(10)7-13-12(2,8-14)9-15/h3-6,13-15H,7-9H2,1-2H3

InChI Key

WBMGSPBPJNPCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-methylphenylmethylamine with formaldehyde and a diol precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by their conversion into the final product. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS derivative)

  • Structure: Propane-1,3-diol with 2-amino-2-hydroxymethyl substitution.
  • Properties: Highly polar due to three hydroxyl groups and an amino group. Used in cellulose derivatives for antimicrobial activity and material surface modification .
  • Comparison : The absence of an aromatic group in TRIS enhances water solubility but reduces lipophilicity compared to the target compound.

2-(Dimethylamino)propane-1,3-diol

  • Structure: Propane-1,3-diol with 2-dimethylamino substitution.
  • Properties: Molecular weight 119.16 g/mol (C₅H₁₃NO₂).
  • Comparison: The target compound’s bulkier [(2-methylphenyl)methyl]amino group may hinder certain reactions but could improve binding affinity in biological systems.

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

  • Structure: Propane-1,3-diol with 2-hydroxymethyl and 4-methylphenoxymethyl groups.
  • Properties: CAS 64049-38-3 (C₁₂H₁₈O₄). Phenoxy substituents confer moderate hydrophobicity, balancing solubility and organic phase compatibility .
  • Comparison: The phenoxy group in this analogue differs electronically and sterically from the target’s benzylamino group, affecting hydrogen-bonding capacity and metabolic stability.

Physicochemical and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Potential Applications
Target Compound C₁₃H₂₁NO₃* ~239.31 [(2-Methylphenyl)methyl]amino, methyl Moderate water solubility Pharmaceuticals, polymers
2-Amino-2-(hydroxymethyl)propane-1,3-diol C₄H₁₁NO₃ 121.14 Amino, hydroxymethyl High water solubility Antimicrobial polymers
2-(Dimethylamino)propane-1,3-diol C₅H₁₃NO₂ 119.16 Dimethylamino Moderate water solubility Organic synthesis
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol C₁₂H₁₈O₄ 226.27 4-Methylphenoxymethyl, hydroxymethyl Low water solubility Material science

*Hypothetical formula for the target compound, inferred from structural analogues.

Biological Activity

2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol, also known by its CAS number 1547934-04-2, is a compound with potential biological activities that warrant detailed examination. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1547934-04-2

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of related structures have shown the ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers such as proliferating cell nuclear antigen (PCNA) .

The biological activity of this compound may be attributed to its interaction with cellular pathways involved in cell growth and survival. The following mechanisms have been proposed based on related compounds:

  • Induction of Apoptosis : Activation of the apoptotic cascade through caspase activation.
  • Inhibition of Cell Proliferation : Reduction in PCNA levels indicates a decrease in DNA replication activity.
  • Autophagy Modulation : Some studies suggest that certain structural analogs can influence autophagy processes within cells .

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative effects of structurally similar compounds on human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), and MCF-7 (breast cancer). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM for the most active derivatives .

CompoundCell LineIC50 (µM)
Compound AMV4-118.5
Compound BK56210.0
Compound CMCF-712.0

This table summarizes the IC50 values for various derivatives tested against different cancer cell lines.

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound has been categorized for research purposes only and is not approved for pharmaceutical use, which limits comprehensive toxicity data availability . However, caution should be exercised due to potential mutagenic properties associated with similar chemical structures .

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